2-Phenyl-1H-imidazole-4-carbaldehyde

Übersicht

Beschreibung

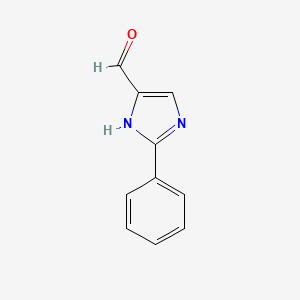

2-Phenyl-1H-imidazole-4-carbaldehyde is a heterocyclic compound with the molecular formula C10H8N2O It is characterized by an imidazole ring substituted with a phenyl group at the 2-position and an aldehyde group at the 4-position

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-Phenyl-1H-imidazole-4-carbaldehyde can be achieved through several methods. One common approach involves the cyclization of amido-nitriles in the presence of a nickel catalyst. This method allows for the inclusion of various functional groups, including aryl halides and aromatic heterocycles .

Industrial Production Methods: Industrial production of this compound typically involves the Debus-Radziszewski synthesis, which is a well-established method for producing imidazole derivatives. This method involves the reaction of glyoxal, ammonia, and an aldehyde under controlled conditions .

Analyse Chemischer Reaktionen

Types of Reactions: 2-Phenyl-1H-imidazole-4-carbaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid.

Reduction: The aldehyde group can be reduced to a primary alcohol.

Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

Substitution: Electrophilic aromatic substitution reactions often use reagents such as bromine or nitric acid under acidic conditions.

Major Products Formed:

Oxidation: 2-Phenyl-1H-imidazole-4-carboxylic acid.

Reduction: 2-Phenyl-1H-imidazole-4-methanol.

Substitution: Various substituted phenyl derivatives depending on the electrophile used.

Wissenschaftliche Forschungsanwendungen

Chemistry

PhIC serves as a building block in the synthesis of more complex heterocyclic compounds. It is utilized in:

- Organic Synthesis: As a precursor for synthesizing biologically active molecules.

- Ligand Chemistry: Acts as a ligand in coordination chemistry due to its imidazole ring.

Biology

PhIC has shown potential biological activities:

- Antimicrobial Properties: Exhibits activity against various microbial strains.

- Antitumor Activity: Research indicates that PhIC can inhibit tumor growth in animal models and affect multiple cancer cell lines, including melanoma and prostate cancer.

Medicine

Ongoing research focuses on the development of drugs targeting specific diseases:

- Enzyme Inhibition: PhIC interacts with enzymes, potentially leading to therapeutic applications in metabolic disorders.

- Drug Development: Investigated for its role in designing enzyme inhibitors and receptor modulators.

Industry

In industrial applications, PhIC is used for:

- Dyes and Agrochemicals: Serves as an intermediate in producing dyes and agrochemicals.

- Material Science: Contributes to the development of novel materials, including polymers.

| Activity Type | Description |

|---|---|

| Antimicrobial | Effective against various microbial strains. |

| Antitumor | Inhibits tumor growth; affects cancer cell lines such as melanoma and prostate cancer. |

| Enzyme Inhibition | Interacts with metabolic enzymes; potential therapeutic implications. |

Case Studies

-

Antitumor Activity Study:

- A study demonstrated that lower doses of PhIC resulted in tumor growth inhibition in mouse models. The compound was evaluated against several cancer cell lines, revealing promising antiproliferative effects.

-

Enzyme Interaction Research:

- Research indicated that PhIC selectively binds to certain enzymes involved in metabolic processes, altering their activity and suggesting potential therapeutic applications for metabolic diseases.

Wirkmechanismus

The mechanism of action of 2-Phenyl-1H-imidazole-4-carbaldehyde involves its interaction with various molecular targets. The imidazole ring can coordinate with metal ions, making it useful in catalysis and as a ligand in coordination chemistry. Additionally, the aldehyde group can form Schiff bases with amines, which are important intermediates in organic synthesis .

Vergleich Mit ähnlichen Verbindungen

1-Phenylimidazole: Lacks the aldehyde group, making it less reactive in certain types of chemical reactions.

4-Imidazolecarboxaldehyde: Similar structure but lacks the phenyl group, affecting its reactivity and applications.

2-Benzyl-1H-imidazole-4-carbaldehyde: Similar structure but with a benzyl group instead of a phenyl group, leading to different chemical properties

Uniqueness: 2-Phenyl-1H-imidazole-4-carbaldehyde is unique due to the presence of both the phenyl and aldehyde groups, which confer distinct reactivity and make it a valuable intermediate in organic synthesis.

Biologische Aktivität

2-Phenyl-1H-imidazole-4-carbaldehyde (PhIC) is an organic compound with the molecular formula . This compound features a phenyl group attached to an imidazole ring, along with an aldehyde functional group, which contributes to its unique chemical reactivity and biological activity. This article explores the biological activities associated with PhIC, including its interactions with enzymes, effects on cellular processes, and potential therapeutic applications.

Chemical Structure and Properties

The structure of this compound is characterized by:

- Imidazole Ring : A five-membered aromatic heterocycle containing two nitrogen atoms.

- Phenyl Group : Contributes to the compound's reactivity.

- Aldehyde Functional Group : Imparts significant biochemical properties.

The compound's unique substitution pattern enhances its interaction with various biological targets, making it a subject of interest for further research into its pharmacological potential .

Enzyme Interactions

Research indicates that PhIC interacts with several enzymes and proteins, potentially inhibiting specific metabolic pathways. Notably:

- Inhibition of Enzymatic Activity : PhIC has been shown to inhibit certain enzymes involved in metabolic processes, which may lead to significant biochemical effects .

- Cell Signaling Modulation : The compound influences cell signaling pathways, resulting in alterations in gene expression and cellular metabolism. This modulation is crucial for its potential therapeutic applications, particularly in oncology .

Antitumor Activity

PhIC exhibits promising antitumor properties:

- Tumor Growth Inhibition : In animal models, lower doses of PhIC have been associated with beneficial outcomes such as tumor growth inhibition and anti-inflammatory effects .

- In Vitro Studies : Preliminary studies show that PhIC can affect various cancer cell lines, suggesting its potential as an anticancer agent. For instance, it has been evaluated against melanoma and prostate cancer cell lines, demonstrating varying degrees of antiproliferative activity .

Case Studies and Research Findings

Several studies have highlighted the biological activity of PhIC:

The molecular mechanism underlying the biological activity of PhIC involves:

- Binding to Enzymes : The compound can bind selectively to specific sites on enzymes, leading to inhibition or activation of their activity .

- Formation of Covalent Bonds : PhIC may form covalent bonds with biomolecules such as proteins and nucleic acids, which can alter their function and contribute to its biological effects .

Safety and Handling

While the biological activities of PhIC are promising, caution is warranted due to limited safety data available regarding its toxicity and reactivity. General laboratory safety protocols should be followed when handling this compound .

Q & A

Q. What are the optimized synthetic routes for 2-Phenyl-1H-imidazole-4-carbaldehyde, and how can reaction conditions be tailored to minimize side reactions?

Basic

The synthesis of this compound derivatives typically involves palladium- or nickel-catalyzed hydrogenation followed by cyclization. Key steps include:

- Catalyst selection : Switching from palladium on carbon (Pd/C) to Raney nickel avoids hydrodechlorination side reactions during hydrogenation, improving yields (e.g., 92% for intermediate formation) .

- Solvent optimization : Ethanol or water enhances intermediate stability, with water slightly increasing yields compared to ethanol .

- Base and temperature control : Alkaline conditions (NaOH in ethanol at 45°C) promote efficient cyclization via Schiff base formation, whereas lower temperatures (25°C) or weaker bases (Na₂CO₃) reduce yields .

- General protocols : For related imidazoles, oxalaldehyde and ammonium hydroxide in ethanol under ambient conditions are used, followed by flash chromatography for purification .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

Basic

Methodological validation requires:

- Chromatography : Thin-layer chromatography (TLC) monitors reaction progress, while LC-MS quantifies intermediates and byproducts .

- Spectroscopy : ¹H/¹³C NMR confirms substituent positions and imidazole ring formation. IR identifies carbonyl (C=O) and NH stretches .

- X-ray crystallography : Resolves crystal packing and hydrogen-bonding networks. Software like SHELXL refines structural parameters .

- Elemental analysis : Validates purity by matching experimental and theoretical C/H/N ratios .

Q. How can dehalogenation side reactions during hydrogenation be mitigated in imidazole synthesis?

Advanced

Dehalogenation is a common issue when using Pd/C due to its strong reducing activity. Mitigation strategies include:

- Catalyst substitution : Raney nickel selectively hydrogenates nitro or carbonyl groups without cleaving C-Cl bonds .

- Reaction monitoring : LC-MS tracks byproduct formation (e.g., hydrodechlorinated intermediates), enabling real-time adjustments .

- Solvent effects : Polar protic solvents (water/ethanol) stabilize intermediates and reduce unwanted side reactions .

Q. What computational and experimental methods are used to analyze hydrogen-bonding patterns in imidazole crystal structures?

Advanced

Hydrogen-bonding networks are critical for crystal engineering:

- Graph set analysis : Classifies patterns (e.g., rings, chains) using Etter’s formalism. Tools like Mercury or CrystalExplorer visualize interactions .

- ORTEP-III : Generates thermal ellipsoid plots to assess atomic displacement and hydrogen-bond geometry .

- SHELX suite : Refines crystallographic data and validates hydrogen-bond distances/angles against database norms .

Q. What are best practices for validating crystal structures of imidazole derivatives?

Advanced

- Software pipelines : SHELXL refines structures against high-resolution data, while PLATON checks for twinning or disorder .

- R-factor metrics : Ensure R₁ < 5% and wR₂ < 10% for reliable models .

- Hydrogen placement : Use SHELXPRO to position H atoms geometrically or via Fourier difference maps .

Q. How can researchers evaluate the biological activity of this compound derivatives?

Advanced

- Enzyme inhibition assays : Test xanthine oxidase (XO) inhibition using UV-Vis spectroscopy to monitor uric acid formation .

- Molecular docking : AutoDock or Schrödinger Suite predicts binding modes to targets (e.g., tubulin for antiproliferative studies) .

- QSAR studies : Correlate substituent effects (e.g., electron-withdrawing groups) with bioactivity trends .

Q. What safety protocols are recommended for handling this compound?

Basic

- PPE : Use gloves, lab coats, and eye protection to avoid dermal/ocular exposure .

- Ventilation : Perform reactions in fume hoods to prevent inhalation of vapors .

- Storage : Keep in airtight containers at 2–8°C, away from ignition sources .

Eigenschaften

IUPAC Name |

2-phenyl-1H-imidazole-5-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O/c13-7-9-6-11-10(12-9)8-4-2-1-3-5-8/h1-7H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFKJFIOTRHYONM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC=C(N2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10393450 | |

| Record name | 2-Phenyl-1H-imidazole-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10393450 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68282-47-3 | |

| Record name | 2-Phenyl-1H-imidazole-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10393450 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.